1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER
Overview
Description
1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it particularly valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 1-Cyclopropylpyrazole-5-boronic Acid Pinacol Ester, like other boronic esters, participates in a transmetalation process . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific downstream effects of this reaction would depend on the other reagents and the overall synthetic scheme in which the reaction is employed.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can significantly alter the structure and properties of the resulting molecules.
Preparation Methods
The synthesis of 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER typically involves the following steps:
Borylation: The incorporation of the dioxaborolane group is often carried out using borylation reactions. This can be done by reacting the cyclopropyl-pyrazole intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.
Reaction Conditions: Typical reaction conditions for these steps include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium acetate or triphenylphosphine.
Industrial production methods for this compound may involve scaling up these synthetic routes with optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar compounds to 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER include:
1-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: This compound features a triazole ring instead of a pyrazole ring, offering different reactivity and applications.
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole:
The uniqueness of this compound lies in its combination of a cyclopropyl group, a pyrazole ring, and a dioxaborolane moiety, which together confer specific reactivity and versatility in various applications.
Properties
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXIJGKLSHKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123477-78-9 | |
Record name | 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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